ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE
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Overview
Description
ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a carbamoyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE typically involves the reaction of ethyl chloroformate with N-[(4-methylphenyl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE can undergo various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. For example, hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major products are 4-methylphenylmethanol and ethyl carbamate.
Reduction: The major product is N-[(4-methylphenyl)methyl]amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL {[(4-METHYLPHENYL
Properties
IUPAC Name |
ethyl 2-[(4-methylphenyl)methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBUSRYUJBWGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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